5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one
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Overview
Description
5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its structural resemblance to purines and its potential biological activities. It has been studied for its applications in medicinal chemistry, particularly as a scaffold for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolopyrimidine core structure through a series of nucleophilic substitution and cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolopyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anti-cancer, anti-viral, and anti-inflammatory agent.
Industry: It can be used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), where it binds to the ATP-binding site of the kinase, thereby inhibiting its activity . This inhibition can modulate various signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine: This compound is structurally similar and has been studied for its anti-viral and anti-cancer properties.
Tofacitinib: A JAK inhibitor with a similar pyrrolopyrimidine core, used in the treatment of rheumatoid arthritis.
Uniqueness
5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. Its versatility as a synthetic intermediate also makes it valuable for the development of a wide range of bioactive compounds.
Biological Activity
5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as a therapeutic agent targeting specific kinases. This article reviews the biological activity of this compound based on available research findings, patents, and case studies.
- Molecular Formula : C6H8N4O
- Molecular Weight : 152.16 g/mol
- CAS Number : Not specifically listed, but related compounds are referenced in chemical databases.
The biological activity of this compound is primarily attributed to its role as an inhibitor of Focal Adhesion Kinases (FAK) and Pyk2. These kinases are crucial in cellular signaling pathways that regulate cell growth, migration, and survival, making them important targets in cancer therapy.
Inhibition of FAK/Pyk2
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine can inhibit FAK and Pyk2 activity, leading to:
- Antiproliferative Effects : Reduction in cancer cell proliferation.
- Anti-invasive Properties : Decreased ability of cancer cells to invade surrounding tissues.
- Anti-apoptotic Effects : Induction of apoptosis in malignant cells.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance:
- A study demonstrated that compounds with similar structures exhibited significant inhibition of tumor growth in various cancer models. The mechanism involved the disruption of signaling pathways mediated by FAK and Pyk2 .
Case Studies
- In Vitro Studies :
- Animal Models :
Data Table: Biological Activity Summary
Properties
CAS No. |
924290-45-9 |
---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-methyl-3,4a,7,7a-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H9N3O/c1-4-2-8-6-5(4)7(11)10-3-9-6/h2-3,5-6,8H,1H3,(H,9,10,11) |
InChI Key |
CWVQYGNCUMQNAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2C1C(=O)NC=N2 |
Origin of Product |
United States |
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